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For Researchers, Scientists, and Drug Development Professionals

Introduction
Initially misidentified as "Echitoveniline," subsequent research has clarified the correct

nomenclature to be (+)-echitovenine. This monoterpenoid indole alkaloid is a naturally

occurring compound found within the roots of the Madagascar periwinkle, Catharanthus

roseus. This plant is renowned for its production of a diverse array of alkaloids, including the

clinically significant anti-cancer agents vinblastine and vincristine. This technical guide provides

a comprehensive overview of the discovery, natural sources, and biosynthetic pathway of (+)-

echitovenine, with a focus on quantitative data and detailed experimental methodologies.

Natural Sources and Quantification
(+)-Echitovenine is primarily localized in the roots of Catharanthus roseus. While extensive

quantitative data for many alkaloids from this plant are available, specific quantification of (+)-

echitovenine in various cultivars or under different growth conditions is an area requiring further

research. The concentration of terpenoid indole alkaloids in C. roseus is known to be

influenced by environmental and genetic factors.

Table 1: Natural Source and Localization of (+)-Echitovenine
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Compound Natural Source Plant Part

(+)-Echitovenine
Catharanthus roseus (L.) G.

Don
Roots

Isolation and Quantification Methodologies
The isolation and quantification of (+)-echitovenine from C. roseus roots typically involves a

multi-step process encompassing extraction, purification, and analytical determination.

Experimental Protocol: General Alkaloid Extraction from
Catharanthus roseus Roots
This protocol provides a general framework for the extraction of the total alkaloid fraction from

C. roseus roots, which can then be further purified to isolate (+)-echitovenine.

Plant Material Preparation:

Collect fresh, healthy roots of Catharanthus roseus.

Wash the roots thoroughly with distilled water to remove soil and debris.

Air-dry the roots in a well-ventilated area or in an oven at a controlled temperature

(typically 40-50°C) to a constant weight.

Grind the dried roots into a fine powder using a mechanical grinder.

Extraction:

Macerate the powdered root material in a suitable solvent, such as methanol or a

methanol-water mixture (e.g., 80% methanol), at room temperature for 24-48 hours with

occasional agitation. The ratio of plant material to solvent is typically 1:10 (w/v).

Filter the extract through cheesecloth or Whatman No. 1 filter paper.

Repeat the extraction process with fresh solvent two to three times to ensure exhaustive

extraction of the alkaloids.
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Combine the filtrates and concentrate them under reduced pressure using a rotary

evaporator at a temperature below 50°C to obtain a crude extract.

Acid-Base Partitioning for Alkaloid Enrichment:

Dissolve the crude extract in a 5% aqueous solution of a weak acid, such as tartaric acid

or citric acid.

Filter the acidic solution to remove non-alkaloidal, neutral, and acidic compounds.

Wash the acidic solution with a non-polar solvent like n-hexane or diethyl ether to remove

lipids and other non-polar impurities.

Make the aqueous acidic solution alkaline (pH 9-10) by the dropwise addition of a base,

such as ammonium hydroxide or sodium carbonate. This will precipitate the free alkaloids.

Extract the liberated alkaloids with a chlorinated solvent, such as dichloromethane or

chloroform, multiple times.

Combine the organic layers and wash them with distilled water to remove any remaining

base.

Dry the organic layer over anhydrous sodium sulfate and then evaporate the solvent under

reduced pressure to yield the total alkaloid extract.

Experimental Protocol: Quantification by High-
Performance Liquid Chromatography (HPLC)
The following provides a general method for the quantification of alkaloids in C. roseus

extracts, which can be optimized for (+)-echitovenine.

Sample Preparation:

Dissolve a known weight of the dried total alkaloid extract in the mobile phase or a suitable

solvent (e.g., methanol).

Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
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HPLC Conditions (General Method):

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is

commonly used.

Mobile Phase: A gradient elution is often employed using a mixture of an aqueous buffer

(e.g., ammonium acetate or formate with a controlled pH) and an organic modifier (e.g.,

acetonitrile or methanol).

Flow Rate: Typically 1.0 mL/min.

Detection: A Diode Array Detector (DAD) or a UV detector set at a wavelength appropriate

for indole alkaloids (e.g., 254 nm or 280 nm). Mass Spectrometry (MS) detection can be

used for more specific and sensitive quantification.

Injection Volume: 10-20 µL.

Quantification:

A standard curve is generated by injecting known concentrations of a purified (+)-

echitovenine standard.

The concentration of (+)-echitovenine in the sample is determined by comparing its peak

area to the standard curve.

Biosynthesis of (+)-Echitovenine
The biosynthesis of (+)-echitovenine in the roots of Catharanthus roseus is a stereospecific

pathway that diverges from the biosynthesis of other aspidosperma-type alkaloids found in the

leaves.

Experimental Workflow: Elucidation of the (+)-
Echitovenine Biosynthetic Pathway
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Caption: Experimental workflow for the identification and characterization of enzymes in the

(+)-echitovenine biosynthetic pathway.

The key steps in the biosynthesis of (+)-echitovenine from the common precursor, (+)-

vincadifformine, are catalyzed by two specific enzymes:

(+)-Vincadifformine 19-hydroxylase (V19H): A cytochrome P450 enzyme that hydroxylates

(+)-vincadifformine at the C-19 position to form (+)-minovincinine.

Minovincinine-O-acetyltransferase (MAT): An acetyltransferase that catalyzes the final step,

the acetylation of (+)-minovincinine to yield (+)-echitovenine.

Signaling Pathway: Biosynthesis of (+)-Echitovenine
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Caption: The two-step enzymatic conversion of (+)-vincadifformine to (+)-echitovenine in

Catharanthus roseus roots.

Experimental Protocol: In Vitro Enzyme Assay for (+)-
Vincadifformine 19-hydroxylase (V19H)
This protocol describes a method for assaying the activity of V19H using microsomes from a

heterologous expression system (e.g., yeast).

Microsome Preparation:

Harvest yeast cells expressing V19H by centrifugation.
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Resuspend the cell pellet in an appropriate buffer (e.g., phosphate buffer with glycerol and

protease inhibitors).

Lyse the cells using mechanical disruption (e.g., glass beads or a French press).

Centrifuge the lysate at a low speed to remove cell debris.

Centrifuge the supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomal

fraction.

Resuspend the microsomal pellet in a suitable buffer and determine the protein

concentration.

Enzyme Assay:

Prepare a reaction mixture containing the V19H-containing microsomes, a buffered

solution (e.g., phosphate buffer, pH 7.4), and an NADPH-regenerating system (e.g.,

glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).

Initiate the reaction by adding the substrate, (+)-vincadifformine.

Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time

period.

Stop the reaction by adding a quenching solvent, such as ethyl acetate or methanol.

Product Analysis:

Extract the reaction products with an organic solvent.

Analyze the extract by HPLC or LC-MS to separate and identify the product, (+)-

minovincinine, by comparing its retention time and mass spectrum to an authentic

standard.

Experimental Protocol: Minovincinine-O-
acetyltransferase (MAT) Assay
This protocol outlines a method for measuring the activity of the MAT enzyme.
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Enzyme Preparation:

Express and purify recombinant MAT protein from a suitable expression system (e.g., E.

coli).

Determine the concentration of the purified protein.

Enzyme Assay:

Prepare a reaction mixture containing the purified MAT enzyme, a buffered solution (e.g.,

Tris-HCl, pH 7.5), and the substrates: (+)-minovincinine and acetyl-CoA.

Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period.

Terminate the reaction, for example, by adding a strong acid or by heat inactivation.

Product Analysis:

Analyze the reaction mixture by HPLC or LC-MS to detect and quantify the formation of

(+)-echitovenine.

Biological Activity
While the biological activities of many alkaloids from Catharanthus roseus have been

extensively studied, specific research into the bioactivity of purified (+)-echitovenine is still

emerging. However, studies on the total alkaloid extracts from C. roseus roots have

demonstrated cytotoxic effects against various cancer cell lines. This suggests that (+)-

echitovenine, as a component of this extract, may contribute to this activity. Furthermore, other

aspidosperma-type alkaloids have shown a range of pharmacological properties, including

antitumor and antimicrobial activities, indicating a potential area for future investigation of (+)-

echitovenine.

Table 2: Reported Biological Activity of Catharanthus roseus Root Alkaloid Extracts
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Cell Line Activity Reference

JURKAT E.6 (human T-cell

leukemia)
Cytotoxic [1]

THP-1 (human monocytic

leukemia)
Cytotoxic [1]

Vero (normal kidney epithelial) Non-cytotoxic (crude extract) [2][3]

Conclusion
(+)-Echitovenine is a significant member of the diverse family of monoterpenoid indole alkaloids

found in Catharanthus roseus. Its unique biosynthetic pathway in the roots of the plant

highlights the complex and organ-specific metabolism of this medicinally important species.

This technical guide has provided an in-depth overview of the current knowledge surrounding

the discovery, natural sources, and biosynthesis of (+)-echitovenine. The detailed experimental

protocols offer a foundation for researchers to further investigate this compound. Future

research should focus on the specific quantification of (+)-echitovenine in C. roseus, the

optimization of its isolation, and a thorough investigation into its potential biological activities

and mechanisms of action. Such studies will be crucial in determining its potential for

applications in drug development and other scientific fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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at: [https://www.benchchem.com/product/b1164242#echitoveniline-discovery-and-natural-
sources]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/product/b1164242#echitoveniline-discovery-and-natural-sources
https://www.benchchem.com/product/b1164242#echitoveniline-discovery-and-natural-sources
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1164242?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1164242?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

